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Compound of Interest

(3-Amino-4-hydroxyphenyl)acetic
Compound Name: d
aci

Cat. No.: B130158

An In-depth Technical Guide on (3-Amino-4-
hydroxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-4-hydroxyphenyl)acetic acid, a molecule of significant interest in medicinal
chemistry, presents a unique combination of structural features that lend themselves to a
variety of potential applications. This technical guide provides a comprehensive overview of its
chemical and physical properties, detailed experimental protocols for its analysis, and an
exploration of its biological significance. The information is curated to support researchers and
drug development professionals in their endeavors to unlock the full potential of this compound.

Chemical and Physical Properties

(3-Amino-4-hydroxyphenyl)acetic acid, with the chemical formula CsHoNO3, is a substituted
aromatic amino acid. Its structure consists of a phenyl ring functionalized with a hydroxyl group,
an amino group, and an acetic acid moiety. These functional groups are key to its chemical
reactivity and physical characteristics.

Structure and Identification
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e IUPAC Name: 2-(3-amino-4-hydroxyphenyl)acetic acid[1]
e CAS Number: 38196-08-6[1][2]

e Molecular Formula: CsHoaNOs3[1][2]

e Molecular Weight: 167.16 g/mol [1][2]

e Canonical SMILES: C1=CC(=C(C=C1CC(=0)O)N)O[1]

e InChl Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of (3-Amino-4-hydroxyphenyl)acetic acid
is presented in Table 1. It is important to note that while some experimental data is available for
related compounds, specific experimental values for the target compound are limited.
Therefore, some of the data presented are predicted values and should be considered with this

in mind.
Property Value Source
Melting Point Not available (n/a) [3][4]
Boiling Point Not available (n/a) [3114]
N Water: Predicted to be soluble. ]
Solubility General chemical knowledge
DMSO: Soluble.
o ) ] ) Predicted based on similar
pKa (acidic) Predicted ~4 (Carboxylic acid)
structures
) Predicted ~5 (Amino group), Predicted based on similar
pKa (basic) .
~10 (Phenolic hydroxyl) structures

Note: The lack of a definitive experimental melting point from multiple sources suggests that
the compound may decompose upon heating. Solubility is predicted based on the presence of
polar functional groups. The pKa values are estimations based on the functional groups
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present and values for similar molecules. Experimental determination of these properties is
highly recommended for any quantitative studies.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of (3-
Amino-4-hydroxyphenyl)acetic acid. While experimental spectra for this specific molecule
are not readily available in public databases, the expected spectral features can be predicted
based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methylene protons of the acetic acid group, and the exchangeable protons of
the amino, hydroxyl, and carboxylic acid groups. The aromatic region will likely display a
complex splitting pattern due to the substitution on the phenyl ring.

e 13C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic
carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The chemical
shifts will be influenced by the electron-donating and electron-withdrawing effects of the
substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups present in the molecule:

e O-H stretch (phenol): Broad band around 3200-3600 cm™1

N-H stretch (amine): Two bands in the region of 3300-3500 cm~1

C=0 stretch (carboxylic acid): Strong, broad band around 1700-1725 cm~1

C-O stretch (phenol and carboxylic acid): Bands in the 1210-1320 cm~! and 1000-1250 cm~1
regions, respectively.

Aromatic C=C stretches: Peaks in the 1450-1600 cm~1 region.
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Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern
of the molecule. In positive ion mode, the protonated molecule [M+H]* would be expected at
m/z 168.17. In negative ion mode, the deprotonated molecule [M-H]~ would be expected at m/z
166.15.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of (3-
Amino-4-hydroxyphenyl)acetic acid. The following sections provide generalized procedures
based on established chemical principles and methods for similar compounds.

Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid

A potential synthetic route to (3-Amino-4-hydroxyphenyl)acetic acid can be adapted from the
synthesis of the related compound, 3-amino-4-hydroxybenzoic acid. This multi-step synthesis
involves nitration followed by reduction.

Workflow for a Potential Synthesis:

N Nitration Reduction ) ) )
G-Hydroxyphenylacetlc acid (e.g., HNO3/H2S04) 4’[(&9., SnCI2/HCl or HZ/Pd_CDAPGB—Am|n0—4-hydroxyphenyl)acenc acuD

Click to download full resolution via product page

Caption: A potential synthetic pathway for (3-Amino-4-hydroxyphenyl)acetic acid.
Detailed Protocol (Hypothetical):
 Nitration of 4-Hydroxyphenylacetic acid:
o Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., glacial acetic acid).
o Cool the solution in an ice bath.

o Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
dropwise while maintaining the low temperature.
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o Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, pour the reaction mixture into ice water to precipitate the nitrated
product (4-hydroxy-3-nitrophenylacetic acid).

o Filter, wash with cold water, and dry the product.

e Reduction of 4-Hydroxy-3-nitrophenylacetic acid:

o

Suspend the nitrated product in a suitable solvent (e.g., ethanol or acetic acid).

o Add a reducing agent. A common method is the use of tin(ll) chloride in concentrated
hydrochloric acid.[5] Alternatively, catalytic hydrogenation (e.g., using H2 gas and a
palladium on carbon catalyst) can be employed.[6]

o If using SnCI2/HCI, heat the reaction mixture to reflux and monitor by TLC.[5]

o After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium
hydroxide solution) to precipitate the crude product.

o Filter the crude product, wash with water, and purify by recrystallization or column
chromatography.

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay

The antioxidant potential of (3-Amino-4-hydroxyphenyl)acetic acid can be evaluated using
the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8]

Experimental Workflow:

DPPH Solution
(Purple)
Incubation Spectrophotometric Reduced DPPH
___p\ (Dark, Room Temp) Measurement (517 nm) (Yellow/Colorless)
63-Amino-4-hydroxyphenyl)acetic acicD
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Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
o Reagent Preparation:

o Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark
container.[7]

o Prepare a series of dilutions of (3-Amino-4-hydroxyphenyl)acetic acid in a suitable
solvent (e.g., methanol, ethanol, or DMSO).

o Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

o Assay Procedure:

[¢]

In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.

[e]

Add an equal volume of the DPPH working solution to each well.

[e]

Include a blank (solvent only) and a control (solvent with DPPH).

o

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
o Data Analysis:
o Measure the absorbance of each well at 517 nm using a spectrophotometer.[7]

o Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
[(Abs_control - Abs_sample) / Abs_control] x 100

o Determine the ICso value, which is the concentration of the compound that scavenges
50% of the DPPH radicals.

Tyrosinase Inhibition Assay
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The potential of (3-Amino-4-hydroxyphenyl)acetic acid to inhibit tyrosinase, a key enzyme in

melanin synthesis, can be assessed spectrophotometrically.[9][10]

Experimental Workflow:

AP A . . . . Spectrophotometric Dopachrome
63 Amino-4-hydroxyphenyl)acetic acmD—b G/Ieasurement (475-492 nm) —>> (Colored Product)
L-DOPA

Click to download full resolution via product page

Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol:

» Reagent Preparation:

o

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

Prepare a stock solution of L-DOPA (substrate) in the phosphate buffer. This should be
made fresh.[9]

Prepare a series of dilutions of (3-Amino-4-hydroxyphenyl)acetic acid in a suitable
solvent.

Prepare a positive control solution (e.g., kojic acid).[9]

e Assay Procedure:

o

In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution.
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o Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature
(e.g., 37°C).[10]

o Initiate the reaction by adding the L-DOPA solution to all wells.

o Monitor the change in absorbance at 475-492 nm over time using a plate reader.[9]

o Data Analysis:

Calculate the rate of reaction for each concentration of the inhibitor.

o

[¢]

Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).

[¢]

Calculate the ICso value for the compound.

Biological Activity and Potential Applications

While direct studies on the biological activity of (3-Amino-4-hydroxyphenyl)acetic acid are
limited, the structural motifs present in the molecule suggest several areas of potential interest
for drug development and research.

Antioxidant and Anti-inflammatory Potential

The phenolic hydroxyl group is a well-known feature of many antioxidant compounds. It can
donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[11]
Derivatives of hydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory
properties, suggesting that (3-Amino-4-hydroxyphenyl)acetic acid may also possess such
activities.[8][12] Further investigation into its ability to modulate inflammatory pathways is
warranted.

Enzyme Inhibition

The structural similarity of (3-Amino-4-hydroxyphenyl)acetic acid to tyrosine suggests that it
could be an inhibitor of enzymes that utilize tyrosine as a substrate. One such enzyme is
tyrosinase, which is involved in melanin production. Inhibition of tyrosinase is a key strategy in
the development of skin-lightening agents and treatments for hyperpigmentation.[10]

Precursor for Bioactive Molecules
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(3-Amino-4-hydroxyphenyl)acetic acid can serve as a valuable building block for the
synthesis of more complex molecules with desired biological activities. The presence of three
reactive functional groups—amino, hydroxyl, and carboxylic acid—allows for a wide range of
chemical modifications to create libraries of novel compounds for drug discovery screening.

Conclusion

(3-Amino-4-hydroxyphenyl)acetic acid is a compound with significant potential in the fields of
medicinal chemistry and drug development. This technical guide has summarized its known
chemical and physical properties and provided detailed, albeit generalized, experimental
protocols for its synthesis and analysis. The lack of extensive experimental data in the public
domain highlights the need for further research to fully characterize this molecule. Its potential
as an antioxidant, enzyme inhibitor, and a versatile synthetic precursor makes it a promising
candidate for future investigations. The methodologies and data presented herein provide a
solid foundation for researchers to build upon in their exploration of (3-Amino-4-
hydroxyphenyl)acetic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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